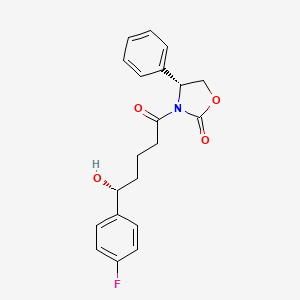

(R)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name of the compound is (R)-3-[(R)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one , reflecting its stereochemical configuration and structural features. The molecule comprises a 1,3-oxazolidin-2-one core substituted with a 4-phenyl group and a 5-(4-fluorophenyl)-5-hydroxypentanoyl chain. Constitutional isomerism, which arises from alternative connectivity of atoms while maintaining the same molecular formula, is limited in this structure due to the fixed positions of substituents. For example, the hydroxyl and 4-fluorophenyl groups are explicitly positioned at the fifth carbon of the pentanoyl chain, leaving minimal flexibility for alternative bonding arrangements.

| Structural Feature | Description |

|---|---|

| Oxazolidinone Core | 1,3-oxazolidin-2-one ring with a 4-phenyl substituent |

| Pentanoyl Chain | 5-(4-fluorophenyl)-5-hydroxy group attached via carbonyl |

| Stereochemistry | (R)-configuration at both the oxazolidinone nitrogen and pentanoyl hydroxyl centers |

Absolute Configuration Determination via X-Ray Crystallography

The absolute (R,R)-configuration of the compound was confirmed through single-crystal X-ray diffraction. The monoclinic crystal system (P2₁ symmetry) reveals a polymeric structure stabilized by N–H···O hydrogen bonds between oxazolidinone nitrogen and carbonyl oxygen atoms. The twist angles between the oxazolidinone ring and the 4-fluorophenyl group (e.g., 70.5° for analogous structures) further validate the spatial arrangement.

Key Observations:

- Flack Parameter : A value close to zero (e.g., 0.07 in similar compounds) confirms the correct handedness of the stereogenic centers.

- Crystal Packing : Stacking along the b-axis and solvent interactions (e.g., water molecules) reinforce the three-dimensional architecture.

Conformational Analysis Through NMR Spectroscopy

NMR spectroscopy provides critical insights into the solution-phase conformation. The ¹H NMR spectrum exhibits distinct signals for:

- Hydroxyl proton (δ 4.8–5.0 ppm, broad singlet)

- Oxazolidinone CH₂ (δ 4.2–4.5 ppm, multiplet)

- 4-Fluorophenyl protons (δ 7.1–7.3 ppm, multiplet)

The ¹³C NMR spectrum confirms the presence of:

- Carbonyl carbons (δ 170–175 ppm)

- Oxazolidinone carbons (δ 47–61 ppm)

- 4-Fluorophenyl carbons (δ 115–133 ppm, split by fluorine coupling).

| NMR Signal | Assignment | δ (ppm) |

|---|---|---|

| ¹H | -OH (broad singlet) | 4.8–5.0 |

| ¹H | Oxazolidinone CH₂ | 4.2–4.5 |

| ¹³C | Ketone carbonyl (pentanoyl) | 170–175 |

| ¹³C | Oxazolidinone C-2 | 47–61 |

Comparative Analysis With Evans Oxazolidinone Auxiliaries

Evans oxazolidinones (e.g., 4-phenyl-2-oxazolidinone) are widely used chiral auxiliaries in asymmetric synthesis. The (R,R)-configured compound differs in two key aspects:

Stereochemical Bias :

Substituent Effects :

| Feature | Evans Auxiliaries | (R,R)-Compound |

|---|---|---|

| Primary Use | Aldol reactions | Intermediate for pharmaceuticals |

| Stereochemistry | (S)-configuration | (R,R)-configuration |

| Solubility | Moderate in THF/toluene mixtures | Enhanced by hydroxyl group |

Properties

IUPAC Name |

(4R)-3-[(5R)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAZNWOHQJYCEL-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(=O)O1)C(=O)CCC[C@H](C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612153-32-8 | |

| Record name | (4R)-3-[(5R)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7DW78GEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound (R)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one , often referred to as a derivative of oxazolidinone, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article aims to summarize the existing literature on its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

Chemical Name: this compound

CAS Number: 528565-93-7

Molecular Formula: C20H20FNO4

Molecular Weight: 357.38 g/mol

This compound is a chiral oxazolidinone derivative that serves as a key intermediate in the synthesis of various pharmaceutical agents, including Ezetimibe, a cholesterol absorption inhibitor.

Antiviral Activity

Recent studies have demonstrated the potential of oxazolidinone derivatives, including this compound, as antiviral agents. A docking study indicated that this compound could effectively inhibit the SARS-CoV-2 main protease (6LU7) . The findings suggest that it may serve as a potent antiviral drug candidate due to its favorable binding interactions compared to established antiviral agents like Nirmatrelvir.

Antibacterial Activity

The antibacterial properties of oxazolidinones are well-documented. In a comparative study involving various derivatives, compounds related to oxazolidinones exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be in the range of 2.8–4.8 μg/mL, demonstrating their efficacy .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 8c | 2.8 | Bacillus subtilis |

| 8h | 3.0 | Staphylococcus aureus |

| Linezolid | 3.0 | Staphylococcus aureus |

| Ciprofloxacin | 3.5 | Bacillus subtilis |

The mechanism by which oxazolidinones exert their antibacterial effects primarily involves inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of functional ribosomes, which is crucial for bacterial growth and reproduction . This action is similar to that observed with other antibiotics but is distinct enough to provide an alternative treatment pathway in cases of resistance.

Case Studies and Research Findings

- Antiviral Efficacy : A study highlighted the synthesis and evaluation of various oxazolidinone derivatives against viral targets. The results indicated that specific structural modifications could enhance binding affinity and bioavailability .

- Antibacterial Screening : Another investigation focused on the biological screening of pyrimidine-oxazolidinone hybrids, revealing that certain compounds showed moderate to good activity against multiple Gram-positive bacteria .

- Structural Optimization : Research has also emphasized the importance of structural optimization in enhancing the biological activity of oxazolidinones. Modifications at specific positions on the aromatic rings have been shown to significantly affect both antiviral and antibacterial potency .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antibacterial Activity :

- Research indicates that (R)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one may exhibit antibacterial properties akin to other oxazolidinones like linezolid. Its mechanism is hypothesized to involve the inhibition of bacterial protein synthesis, making it a candidate for antibiotic development.

- Cholesterol Management :

Synthetic Applications

The synthesis of this compound typically involves multi-step chemical reactions. While specific methodologies are often proprietary, common approaches include:

- Chiral Catalysis : Utilizing chiral catalysts for selective reactions that enhance enantioselectivity during synthesis.

- Fluorination Techniques : Investigating the effects of fluorine substitution on conformational landscapes, which can influence the biological activity of the compound.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various oxazolidinones, including this compound, against a panel of bacterial strains. Results demonstrated significant inhibition of Gram-positive bacteria, suggesting potential for therapeutic use.

Case Study 2: Pharmacokinetic Properties

Research focused on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in model organisms. The compound exhibited stability under physiological conditions, indicating its viability for further drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxazolidinone Derivatives

a) Ezetimibe Impurity 115

- Structure: Contains additional substituents, including a hydroxyphenyl group and a second 4-fluorophenylamino moiety.

- Molecular Weight : 572.61 vs. 369.39 for the target compound.

- Role : An impurity in ezetimibe synthesis with altered solubility and metabolic stability due to extended conjugation .

b) (R)-4-Phenyl-3-propionyloxazolidin-2-one

- Key Difference: Replaces the hydroxypentanoyl chain with a propionyl group.

- Similarity Score : 0.80 (structural resemblance but reduced complexity) .

- Activity : Lacks the hydroxyl and fluorophenyl groups critical for cholesterol-targeting interactions.

c) Linezolid-Related Compounds

Heterocyclic Analogs with Fluorophenyl Groups

a) Pyrazole Derivatives ()

- Examples : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.

- Core Structure: Pyrazole ring instead of oxazolidinone.

- Conformation : Dihedral angles between pyrazole and fluorophenyl groups range from 4.64° to 10.53°, suggesting planar to moderately twisted geometries .

- Synthesis: Hydrazine hydrate and aliphatic acids vs. enzymatic methods for oxazolidinones.

b) Thiazole Derivatives ()

Pharmacological Comparators

- Atorvastatin (): A statin with a pyrrole core targeting HMG-CoA reductase. Structurally unrelated but shares therapeutic overlap in cholesterol management.

Preparation Methods

Stepwise Synthesis:

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 5-(4-fluorophenyl)-5-oxopentanoic acid | Aluminum chloride in dichloromethane at 0°C; glutaric anhydride added; followed by slow addition of fluorobenzene; reaction monitored by TLC | Formation of crude 5-(4-fluorophenyl)-5-oxopentanoic acid, isolated by filtration and acidification |

| 2 | Conversion to hydroxy acid derivative | Re-dissolution in aqueous sodium hydroxide, washing, acidification | Purified 5-(4-fluorophenyl)-5-hydroxypentanoic acid |

| 3 | Cyclization to oxazolidinone | Compound 8 dissolved in dimethylformamide at 4°C; sodium hydride added; warmed to ambient temperature and stirred for 2 hours; quenched with ammonium chloride solution; extracted with ethyl acetate; purified by column chromatography | (S)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one obtained with high purity |

Notes:

- The use of aluminum chloride catalyzes the Friedel-Crafts acylation to attach the fluorophenyl group to the pentanoic acid backbone.

- Sodium hydride facilitates cyclization to form the oxazolidinone ring.

- Purification by column chromatography ensures stereochemical purity.

Method 2: One-Pot Synthesis via Acylation and Borane Reduction (Based on Ambeed Product Description and Synthesis Pathway)

This method emphasizes a "one-pot" approach, integrating multiple reaction steps without intermediate isolation, thereby improving efficiency and environmental friendliness.

Detailed Procedure:

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of starting compound (I) in dichloromethane (420 mL) | Compound (I) 42 g in dichloromethane | Reaction performed in a 1L three-necked flask with mechanical stirring |

| 2 | Cooling to 0°C, dropwise addition of triethylamine (30 mL) and pivaloyl chloride (75 mL) | Triethylamine acts as acid scavenger; temperature maintained below 15°C during addition | Acylation step introducing pivaloyl group |

| 3 | After 4 hours at room temperature, addition of S-4-phenyl-2-oxazolidinone (20 g) dissolved in N,N-dimethylformamide (200 mL) | Temperature maintained below 20°C during addition; followed by reflux for 2 hours | Formation of key intermediate with oxazolidinone moiety |

| 4 | Cooling to 0°C, dropwise addition of borane dimethyl sulfide complex (15 mL) and (R)-2-methyl-CBS-oxazole borane complex (7.5 mL) | Temperature kept below 5°C initially, then stirred at room temperature for 30 min | Stereoselective reduction step introducing chirality |

| 5 | Addition of dichloromethane (150 mL) and stirring for 3 hours at room temperature | Ensures completion of reduction | |

| 6 | Quenching with methanol (300 mL), followed by addition of 5% hydrogen peroxide (100 mL) and 2N sulfuric acid (20 mL) | Oxidative work-up to convert borane complexes to hydroxyl groups | |

| 7 | Separation of organic layer, washing with 2N sulfuric acid and sodium bisulfite solution | Purification steps to remove impurities | |

| 8 | Concentration and recrystallization in isopropanol with gradual addition of deionized water | Precipitation of the target compound as white solid |

Advantages:

- The one-pot synthesis reduces the need for intermediate purification.

- Use of chiral borane reagents ensures high enantioselectivity.

- The process is cost-effective and environmentally friendlier due to fewer solvent exchanges and waste.

Comparative Summary of Preparation Methods

| Feature | Method 1 (Friedel-Crafts + Cyclization) | Method 2 (One-Pot Acylation + Borane Reduction) |

|---|---|---|

| Reaction Type | Multi-step with intermediate isolation | One-pot, integrated synthesis |

| Key Reagents | Aluminum chloride, sodium hydride | Triethylamine, pivaloyl chloride, borane complexes |

| Stereoselectivity | Controlled via cyclization step | High, via (R)-2-methyl-CBS-oxazole borane |

| Purification | Column chromatography | Recrystallization |

| Environmental Impact | Moderate, uses chlorinated solvents and multiple steps | Improved, fewer steps and less solvent waste |

| Yield and Purity | High purity after chromatography | High yield with efficient stereocontrol |

Research Findings and Analytical Data

- NMR Analysis: Proton NMR (CDCl3) confirms the structure and stereochemistry of the final oxazolidinone compound, showing characteristic signals for aromatic protons, hydroxyl-bearing carbon, and oxazolidinone ring protons.

- Chromatographic Purity: High-performance liquid chromatography (HPLC) using octadecyl silane bonded silica gel columns with acetonitrile mobile phase at 40°C and detection at 245 nm ensures isomeric purity above 99.9%, with isomer peak area less than 0.1% relative to main peak.

- Melting Point and Physical State: The compound is isolated as a white solid, consistent with literature reports.

- Yield: The one-pot method reports yields around 45 g from 42 g starting material, indicating efficient conversion.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one, and how do their yields compare?

- Methodological Answer : Two primary routes are documented:

- Route 1 : (4S)-3-[5-(4-Fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone is reduced to yield the target compound with ~96% yield .

- Route 2 : Synthesis via vinyl acetate intermediates achieves ~76% yield .

- Optimization : Protecting hydroxyl groups with chlorotrimethylsilane or bis(trimethylsilyl)acetamide improves reaction efficiency, as demonstrated in Mannich-like reactions using TiCl4 catalysis .

Q. Which analytical techniques are most reliable for assessing the purity and stereochemical integrity of this compound?

- Methodological Answer :

- HPLC : Used for purity assessment, especially to detect diastereomeric impurities (e.g., Ezetimibe Impurity 115 or 91) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm stereochemistry via coupling constants and NOE correlations .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves absolute configuration, critical for validating synthetic routes .

Q. How are hydroxyl groups protected during synthesis to prevent unwanted side reactions?

- Methodological Answer :

- Silicon-based protectants : Chlorotrimethylsilane (TMSCl) or bis(trimethylsilyl)acetamide (BSA) are used to protect hydroxyl moieties, enabling selective acylation or alkylation .

- Deprotection : Mild acidic hydrolysis (e.g., aqueous HCl/THF) removes protecting groups without degrading the oxazolidinone core .

Advanced Research Questions

Q. How can biocatalytic methods improve the stereoselective synthesis of this compound compared to traditional chemical approaches?

- Methodological Answer :

- Enzymatic Reduction : Ketoreductases coupled with glucose dehydrogenase (GDH) enable NADPH regeneration, achieving >99% enantiomeric excess (ee) in carbonyl reduction steps .

- Process Advantages : Biocatalytic routes reduce reliance on toxic metal catalysts (e.g., TiCl4) and enhance scalability in aqueous-organic solvent systems .

- Case Study : Carbonyl reductase from E. coli achieves 92% conversion efficiency in a biphasic system .

Q. What strategies are effective for characterizing and mitigating process-related impurities?

- Methodological Answer :

- Impurity Profiling : LC-MS identifies common impurities like Ezetimibe Impurity 115 (C33H30F2N2O5) or desilylated byproducts .

- Mitigation :

- Optimize reaction time/temperature to minimize over-silylation.

- Use scavengers (e.g., polymer-bound sulfonic acid) to trap residual silanol groups .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 76% vs. 96%)?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors.

- In-situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation and identifies kinetic bottlenecks .

- Case Study : Lower yields in Route 2 correlate with incomplete vinyl acetate hydrolysis, addressed via pH-controlled reaction quenching .

Q. What challenges arise in scaling up the synthesis, and how can they be addressed?

- Methodological Answer :

- Challenges :

- Exothermicity in Mannich-like reactions requiring precise temperature control.

- Catalyst recovery (e.g., TiCl4) in large batches .

- Solutions :

- Flow chemistry setups improve heat dissipation and reproducibility.

- Switch to immobilized enzymes (e.g., cross-linked ketoreductase aggregates) for reusable biocatalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.